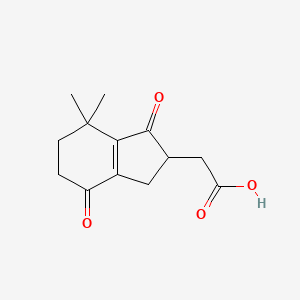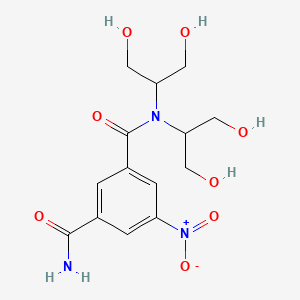![molecular formula C18H12ClNO2S2 B14615801 10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]- CAS No. 58010-04-1](/img/structure/B14615801.png)
10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]- is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse applications in chemistry, biology, and medicine. This compound is characterized by the presence of a phenothiazine core structure with a 4-chlorophenylsulfonyl group attached to it. The unique structural features of this compound contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of phenothiazine with 4-chlorobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Chlorpromazine: A derivative of phenothiazine used as an antipsychotic drug.
Promethazine: Another phenothiazine derivative used as an antihistamine.
Uniqueness
10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]- is unique due to the presence of the 4-chlorophenylsulfonyl group, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives. This structural modification can enhance its reactivity and potential therapeutic applications.
Properties
CAS No. |
58010-04-1 |
|---|---|
Molecular Formula |
C18H12ClNO2S2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
10-(4-chlorophenyl)sulfonylphenothiazine |
InChI |
InChI=1S/C18H12ClNO2S2/c19-13-9-11-14(12-10-13)24(21,22)20-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)20/h1-12H |
InChI Key |
BAOIIYBTMZIARM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615719.png)
![(2R,3R,4R,5R)-2-(5-carbamoyl-2H-pyridin-1-yl)-5-[[(2R,3R,4R)-3,4-dihydroxy-1-[hydroxy(phosphonooxy)phosphoryl]oxy-5-oxopentan-2-yl]oxymethyl]-4-hydroxyoxolan-3-olate](/img/structure/B14615722.png)
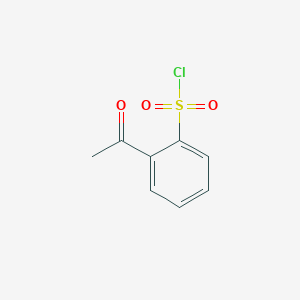
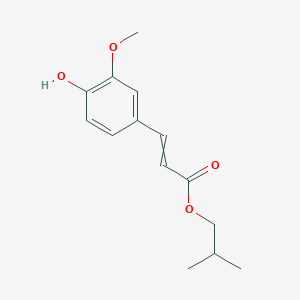
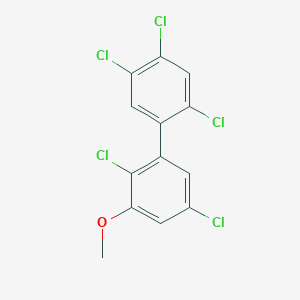

![2-[4-(Propan-2-yl)phenyl]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14615760.png)
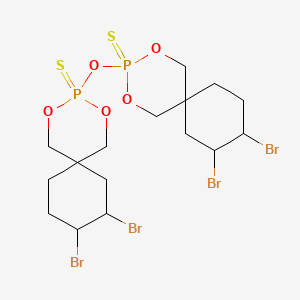
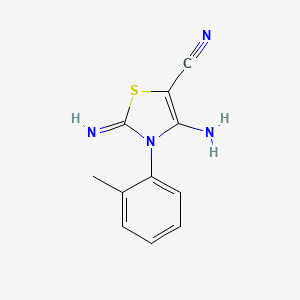
![6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14615774.png)

![7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14615793.png)
